(2-Amino-2-phenylethyl)dimethylamine
Description
Synthesis Analysis
The synthesis of related compounds involves the use of ligands with amino and dimethylamino groups. For instance, the synthesis of a dimeric organogold(I) species is achieved by reacting [AuCl(tht)] with a bis(dimethylamino)methylphenyl lithium compound, resulting in a complex with intermolecular gold(I)–N(sp3) coordination . This process could provide insights into the synthesis of (2-Amino-2-phenylethyl)dimethylamine by highlighting the reactivity of amino groups in organometallic contexts.
Molecular Structure Analysis
The molecular structure of the compounds discussed in the papers includes coordination of amino side chains to metal centers. For example, the X-ray crystal structure of a germylene compound shows a trigonal-planar coordination at the germanium center with a nearly perpendicular Ge-N bond . This information is pertinent to the molecular structure analysis of (2-Amino-2-phenylethyl)dimethylamine, as it suggests how the amino group might interact with other atoms or ions in a molecular structure.
Chemical Reactions Analysis
The papers describe various chemical reactions involving amino and dimethylamino groups. One paper reports the reaction of an organogold(I) dimer with MeI, leading to the transfer of a methyl group to the nitrogen atom of the ortho amino ligand . Another paper discusses the reactions of germylenes with MeI to yield ionic compounds . These reactions demonstrate the reactivity of amino and dimethylamino groups, which is relevant to understanding the chemical behavior of (2-Amino-2-phenylethyl)dimethylamine.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (2-Amino-2-phenylethyl)dimethylamine are not directly reported in the papers, the properties of similar compounds can be inferred. The stability of the germylenes and their ionic derivatives, as well as the coordination behavior observed in the organogold(I) species, suggest that (2-Amino-2-phenylethyl)dimethylamine may exhibit similar stability and reactivity patterns due to the presence of amino and dimethylamino groups .
Scientific Research Applications
Charge Transfer Dynamics and Ionization Control
Research utilizing Rydberg fingerprint spectroscopy has revealed that (2-Amino-2-phenylethyl)dimethylamine (PENNA) demonstrates unique local photoionization pathways and charge-transfer dynamics. The molecule contains two ionization centers, allowing selective activation and control over ionization processes. This property enables the exploration of ultrafast charge-transfer dynamics, suggesting its potential for probing electronic processes in molecular systems (Cheng et al., 2005).
Strong Field Ionization Modeling
The angular dependence of strong field ionization of PENNA has been successfully modeled, shedding light on the mechanisms of charge migration between its amine and phenyl groups. This understanding is crucial for controlling the ratio of amine and phenyl cations, which can further be applied to probe charge migration within the molecule and potentially in other similar systems (Hoerner et al., 2020).
Femtosecond Dynamics in Charge Transfer
Investigations into the femtosecond dynamics after ionization of PENNA have provided insights into the nonresonant downhill charge transfer processes, particularly from the phenyl to the amine site. This research offers a model for understanding charge transfer in peptide cations, suggesting PENNA's role as a model system for studying similar dynamics in larger biological molecules (Lehr et al., 2005).
properties
IUPAC Name |
N',N'-dimethyl-1-phenylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12(2)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGAXSHDDOESHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390162 | |
Record name | (2-Amino-2-phenylethyl)dimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-2-phenylethyl)dimethylamine | |
CAS RN |
31788-88-2 | |
Record name | N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31788-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Amino-2-phenylethyl)dimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-amino-2-phenylethyl)dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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